![molecular formula C18H18N2O2S B4626825 N-[3-氰基-5-甲基-4-(4-甲基苯基)-2-噻吩基]四氢-2-呋喃甲酰胺](/img/structure/B4626825.png)

N-[3-氰基-5-甲基-4-(4-甲基苯基)-2-噻吩基]四氢-2-呋喃甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives similar to N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide often involves multicomponent reactions, where various precursors are combined to form complex molecules. For instance, oxidative cyclization techniques using manganese(III) acetate have been employed to synthesize cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides, showcasing the versatility of synthetic approaches in accessing furan and thiophene derivatives with significant functional group diversity (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

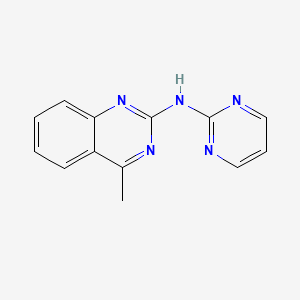

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray structural analysis, revealing details about the arrangement of atoms and the spatial configuration. The molecular structure studies provide insights into how the structural features impact the compound's reactivity and interactions with biological targets. Although specific studies on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide's structure were not found, related research on functionalized thieno[2,3-b]pyridines shows the importance of structure in determining activity (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

Reactivity studies, such as those involving the C-H bond activation and borylation of furans and thiophenes, highlight the chemical versatility and potential for further functionalization of compounds in this class. Such reactions can modify the compound's properties and enhance its utility in various applications (Hatanaka, Ohki, & Tatsumi, 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for determining the compound's suitability for further development into pharmaceutical agents. These properties are often related to the compound's molecular structure and can influence its behavior in biological systems.

Chemical Properties Analysis

Chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are fundamental aspects of research into compounds like N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide. Studies on related molecules offer insights into how changes in chemical structure can lead to differences in chemical behavior and interactions (Yamagata, Hashimoto, & Yamazaki, 1994).

科学研究应用

合成和抗增殖活性

研究探索了合成各种噻吩和呋喃衍生物,以了解它们对不同癌细胞系的潜在抗增殖活性。例如,Joyce Hung 等人(2014 年)的研究合成了噻吩并[2,3-b]吡啶-2-甲酰胺,并测试了它们的抗增殖活性,发现对黑色素瘤和乳腺癌细胞系具有显着的活性 (Hung 等人,2014 年)。

多组分合成

I. V. Dyachenko 等人(2019 年)报道了功能化噻吩并[2,3-b]吡啶的多组分合成,展示了一种通过缩合反应生成复杂分子的有效方法,这对于药理活性化合物的开发至关重要 (Dyachenko 等人,2019 年)。

氧化环化

E. Burgaz 等人(2007 年)研究了 3-氧代丙烯腈与不饱和酰胺的氧化环化,生成 4-氰基-2,3-二氢呋喃-3-甲酰胺,强调了一条合成呋喃衍生物的途径,该途径可能与创造具有独特性质的材料有关 (Burgaz 等人,2007 年)。

PET 成像应用

A. Horti 等人(2019 年)进行的一项研究开发了一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 放射性示踪剂,表明某些呋喃衍生物在神经炎症成像和治疗监测中具有潜在用途 (Horti 等人,2019 年)。

抗菌活性

含噻吩和呋喃部分的化合物已被探索其抗菌特性。例如,Ravindra V. Chambhare 等人(2003 年)合成了 N-[5-(2-呋喃基)-2-甲基-4-氧代-4H-噻吩并[2,3-d]嘧啶-3-基]-甲酰胺和相关化合物,评估了它们的抗菌和抗分枝杆菌活性,证明了对各种微生物菌株的显着体外活性 (Chambhare 等人,2003 年)。

酶促聚合

Yi Jiang 等人(2015 年)报道了基于呋喃-2,5-二羧酸的呋喃-脂肪族聚酰胺的酶促聚合,提出了在可持续材料开发中作为传统聚合物的替代品 (Jiang 等人,2015 年)。

属性

IUPAC Name |

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-5-7-13(8-6-11)16-12(2)23-18(14(16)10-19)20-17(21)15-4-3-9-22-15/h5-8,15H,3-4,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIMHCXEXYZOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)